molecular formula C19H22N2O4S B2471434 N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide CAS No. 606112-96-3

N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide

Cat. No.: B2471434
CAS No.: 606112-96-3
M. Wt: 374.46
InChI Key: VTJRKXZEJGLCPB-UHFFFAOYSA-N
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Description

N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide is a complex organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Mechanism of Action

Target of Action

The primary targets of N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide are MMP-9 and MMP-13 . These are matrix metalloproteinases, a group of enzymes responsible for the degradation of extracellular matrix proteins, crucial in tissue remodeling, inflammation, and tumor invasion .

Mode of Action

The compound acts as a potent inhibitor of MMP-9 and MMP-13 . It binds to these enzymes, preventing them from degrading extracellular matrix proteins. This inhibition can affect various cellular processes, including cell proliferation, migration, differentiation, angiogenesis, apoptosis, and host defense .

Biochemical Pathways

The inhibition of MMP-9 and MMP-13 affects the extracellular matrix remodeling pathway . This can lead to changes in cell behavior and tissue structure. For instance, in cancer cells, the inhibition of these enzymes can prevent tumor invasion and metastasis .

Pharmacokinetics

It is known that the compound is a small molecule, which typically allows for good absorption and distribution . More research is needed to determine its metabolism, excretion, and overall bioavailability.

Result of Action

The inhibition of MMP-9 and MMP-13 by this compound can lead to various molecular and cellular effects. For instance, in cancer cells, this inhibition can prevent tumor invasion and metastasis . Additionally, the compound has been shown to induce the expression of HIF-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide typically involves multiple steps. One common method starts with the preparation of the intermediate 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinone. This intermediate is then reacted with benzenecarboxylic acid derivatives under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced purification techniques such as crystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed .

Scientific Research Applications

N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit MMP-9 and MMP-13 with high specificity makes it a valuable compound for research and potential therapeutic development .

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-25-17-7-9-18(10-8-17)26(23,24)21-13-11-16(12-14-21)20-19(22)15-5-3-2-4-6-15/h2-10,16H,11-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJRKXZEJGLCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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